N-(4-bromo-3-methylphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a pyridine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Bromination of the aromatic ring:
Thioether formation: The coupling of the oxadiazole-pyridine moiety with the brominated aromatic compound can be facilitated by nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, leading to various reduced forms.
Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The presence of the oxadiazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- N-(4-fluoro-3-methylphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Comparison:
- Uniqueness: The bromine atom in N-(4-bromo-3-methylphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide provides distinct reactivity compared to its chloro or fluoro analogs, potentially leading to different biological activities and chemical properties.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine or fluorine, making the brominated compound more versatile in synthetic applications.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-10-7-13(4-5-14(10)18)21-15(23)9-25-16-6-3-12(8-19-16)17-20-11(2)22-24-17/h3-8H,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVBCRZMQOMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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